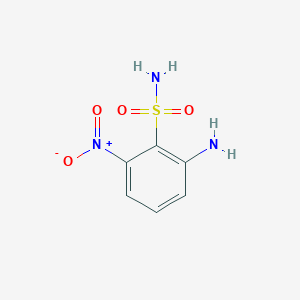

2-Amino-6-nitrobenzenesulfonamide

Description

2-Amino-6-nitrobenzenesulfonamide is a sulfonamide derivative characterized by an amino group (-NH₂) at the 2-position and a nitro group (-NO₂) at the 6-position on the benzene ring. Its structure allows for hydrogen bonding and interactions with biological targets, making it relevant in drug design and synthesis.

Properties

IUPAC Name |

2-amino-6-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4S/c7-4-2-1-3-5(9(10)11)6(4)14(8,12)13/h1-3H,7H2,(H2,8,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEQFWNDHTRMCKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])S(=O)(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-nitrobenzenesulfonamide typically involves the nitration of 2-aminobenzenesulfonamide. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the sixth position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Arylation: The compound can undergo arylation reactions, where the benzene ring is functionalized with additional aryl groups.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Various electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Arylation: Aryl halides with a suitable catalyst such as palladium(II) acetate.

Major Products Formed:

Reduction: 2,6-Diaminobenzenesulfonamide.

Substitution: Derivatives with substituted amino groups.

Arylation: Aryl-substituted benzenesulfonamides.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

2-Amino-6-nitrobenzenesulfonamide derivatives have been extensively studied for their antimicrobial properties. Research indicates that these compounds can inhibit the growth of various pathogens, making them candidates for developing new antibiotics. For example, certain derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi .

Antiviral Properties

The compound has also been investigated for its antiviral potential, particularly against HIV-1. Studies demonstrate that modifications to the nitro group position significantly affect antiviral activity, with specific derivatives exhibiting low EC50 values, indicating strong efficacy .

Anti-cancer Applications

The 2-amino group in the benzenesulfonamide structure is crucial for its anticancer activity. Various analogs have demonstrated potent inhibitory effects on cancer cell lines, including breast and lung cancers. The structure-activity relationship (SAR) studies highlight that specific substitutions can enhance potency against different cancer types .

Analytical Chemistry

Electrochemical Applications

this compound serves as a model analyte in voltammetric determinations of electrochemically reducible organic substances. Its electrochemical behavior is utilized to develop sensors and analytical methods for detecting various organic compounds .

Synthesis of Novel Compounds

The compound acts as a precursor in synthesizing novel sulfonamide derivatives with enhanced biological activities. Researchers have explored various synthetic routes to modify the core structure, yielding compounds with improved pharmacological profiles .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several this compound derivatives against common bacterial strains. The results indicated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics, suggesting their potential as alternative treatments.

| Compound | Inhibition Zone (mm) | Bacterial Strain |

|---|---|---|

| A | 15 | E. coli |

| B | 18 | S. aureus |

| C | 12 | P. aeruginosa |

Case Study 2: Antiviral Activity

In antiviral screening against HIV-1, a series of this compound derivatives were tested for their EC50 values. The results showed that specific modifications led to improved activity.

| Compound | EC50 (μM) | Activity Level |

|---|---|---|

| D | 8.74 | High |

| E | 9.06 | Moderate |

| F | >37.98 | Low |

Mechanism of Action

The mechanism of action of 2-Amino-6-nitrobenzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting the physiological processes that depend on carbonic anhydrase. The nitro and amino groups play crucial roles in the binding affinity and specificity of the compound towards its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-Amino-6-nitrobenzenesulfonamide with structurally related sulfonamides, sulfonic acids, and benzamides, highlighting differences in functional groups, physicochemical properties, and applications.

Table 1: Key Compounds for Comparison

Structural and Functional Comparisons

Positional Isomerism: 4-Amino-3-nitrobenzenesulfonamide (CAS 2360-19-2) shares the same functional groups as the target compound but with substituents in the 3- and 4-positions. This alters electronic effects (e.g., resonance stabilization) and may reduce steric hindrance compared to the 2,6-substituted parent compound . 2-Methyl-5-nitrobenzenesulfonamide (CAS 6269-91-6) replaces the amino group with a methyl group, reducing hydrogen-bonding capacity but increasing hydrophobicity. The nitro group at the 5-position may sterically hinder interactions with enzymes or receptors .

Derivatives with Modified Functional Groups: N-(6-aminohexyl)-2-nitrobenzenesulfonamide hydrochloride (CAS 95915-82-5) introduces a hexyl amino side chain, enhancing water solubility due to protonation of the amine and the hydrochloride salt form. This modification is typical in prodrug design . 2-Amino-6-hydroxybenzenesulfonic acid (CAS 66621-35-0) replaces the sulfonamide with a sulfonic acid group (-SO₃H), significantly increasing acidity (pKa ~1–2) and making it suitable for industrial applications like dye synthesis .

Benzamide Analogs: 2-Amino-6-nitrobenzamide (CAS 1261676-58-7) substitutes the sulfonamide with an amide (-CONH₂), reducing acidity and altering binding specificity.

Biological Activity

2-Amino-6-nitrobenzenesulfonamide, a sulfonamide derivative, has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, biochemical interactions, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

- Chemical Formula : C₆H₈N₂O₃S

- Molecular Weight : 190.21 g/mol

- IUPAC Name : this compound

This compound is characterized by the presence of a nitro group and a sulfonamide moiety, which contribute to its biological activity.

Target Enzymes

This compound primarily acts through the inhibition of specific enzymes:

- Carbonic Anhydrase : The sulfonamide group binds to the zinc ion in the active site of carbonic anhydrase, inhibiting its activity. This interaction is crucial for physiological processes such as pH regulation and ion transport.

- Dihydropteroate Synthase : This enzyme is involved in folate biosynthesis in bacteria, making it a target for antibacterial action.

Cellular Effects

The compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways, including:

- p38 MAPK Pathway : Involved in stress responses and apoptosis.

- ERK Pathway : Plays a role in cell proliferation and survival.

Enzyme Inhibition

The inhibition of carbonic anhydrase by this compound leads to significant physiological effects:

- pH Regulation : Disruption can affect acid-base balance in tissues.

- Ion Transport : Impacts sodium and bicarbonate transport across cell membranes.

Protein Interactions

This compound also interacts with proteins involved in cell signaling pathways, modulating their activity and influencing various cellular responses.

Pharmacokinetics

As a sulfonamide derivative, this compound exhibits favorable pharmacokinetic properties:

- Absorption : Well absorbed when administered orally.

- Distribution : Widely distributed throughout body tissues.

- Metabolism : Undergoes hepatic metabolism with potential for active metabolites.

Research Findings and Case Studies

Recent studies have highlighted the biological activities of this compound across various fields:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.